
Core Mechanism of N-Undecanoylglycine
Sensing by Tuft-2 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N-Undecanoylglycine

CAS No.: 83871-09-4

Cat. No.: S597890

Get Quote

Intestinal Tuft-2 cells function as chemosensory sentinels in the epithelial barrier. They detect bacterial

invasion through a specific metabolite and activate a multi-faceted immune response [1] [2].

The diagram below illustrates the core signaling pathway triggered upon detection of N-undecanoylglycine.
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This pathway is initiated when the bacterial metabolite N-undecanoylglycine binds to its cognate receptor

on the Tuft-2 cell surface [1]. The activation of this G-protein-coupled receptor (GPCR) triggers a

downstream signaling cascade that results in two critical outcomes:

The production of Prostaglandin D2 (PGD2), which acts on nearby goblet cells to enhance mucus
secretion and physically trap and expel bacteria [1].

The promotion of Tuft-2 cell development and expansion, creating a positive feedback loop to
amplify the immune response [1].
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Key Experimental Data and Functional Outcomes

The following tables summarize the core quantitative findings and functional implications from the primary

research.

Table 1: Key Molecular Components in Tuft-2 Cell Antimicrobial Immunity

Component Type/Function Experimental Evidence

N-
undecanoylglycine

Bacterial metabolite;
activating ligand

Identified as the key agonist for Vmn2r26 [1].

Vmn2r26 Vomeronasal receptor;
signal initiator

Receptor for N-undecanoylglycine; required for
immunity [1].

Sh2d6 Signature cell marker Identified as a defining protein for CD45+ Tuft-2
cells [1] [3].

POU2F3 Master transcription factor Essential for the development of all tuft cells [2]
[4].

SpiB Transcription factor; cell
regulator

Promoted by Vmn2r26 signaling; drives Tuft-2
cell expansion [1].

PGD2 Eicosanoid; effector
molecule

Key output of pathway; enhances goblet cell
mucus secretion [1].

Table 2: Functional Consequences of Tuft-2 Cell Activation

Process Outcome Significance

Bacterial
Sensing

Detection of N-
undecanoylglycine via

Vmn2r26

Allows the epithelium to directly "taste" and identify
bacterial presence [1].

Intercellular
Signaling

Production and release of

PGD2

Paracrine signal that activates goblet cells, a classic

example of cross-talk between epithelial cell types to
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Process Outcome Significance

strengthen barrier defense [1].

Cell Expansion Upregulation of SpiB Creates a feed-forward loop to increase the number
of sentinel cells during infection [1].

Immunity Protection against bacterial
infection

Mice depleted of Tuft-2 cells showed increased
susceptibility to bacterial challenge, proving their non-

redundant role [1].

Detailed Experimental Protocols for Key Findings

For researchers seeking to replicate or build upon these findings, here is a detailed breakdown of the core

methodologies cited.

1. Protocol: Identifying Tuft-2 Cells and Their Origin

Objective: To define the cellular identity and developmental lineage of Tuft-2 cells.
Methods:

Signature Marker Identification: Used microarrays to compare gene expression profiles of
Tuft-2 cells with non-Tuft-2 epithelial cells under conditions of Shigella infection. This led to the

identification of Sh2d6 as a signature marker [3].
Lineage Tracing: Employed genetic fate-mapping techniques to demonstrate that Tuft-2 cells

are derived from Lgr5+ intestinal stem cells and are not of bone marrow origin [3].
Key Controls: Analysis required confirmation that the cells were epithelial (CD45-) and not

hematopoietic [3].

2. Protocol: Establishing the Role of Tuft-2 Cells in Bacterial Clearance

Objective: To determine the functional necessity of Tuft-2 cells in antibacterial immunity in vivo.
Methods:

Animal Model: Used mouse models susceptible to bacterial infection.
Cell Depletion: Specific depletion of Tuft-2 cells was achieved, likely through genetic or

antibody-mediated approaches (specific method not detailed in results).
Infection Challenge: Depleted and control mice were challenged with pathogenic bacteria

(e.g., Shigella).
Outcome Measurement: Monitored bacterial loads and overall animal survival. Mice depleted

of Tuft-2 cells showed increased susceptibility to infection [1].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35320705/
https://pubmed.ncbi.nlm.nih.gov/35320705/
https://pubmed.ncbi.nlm.nih.gov/35320705/
https://www.omicsdi.org/dataset/geo/GSE184675
https://www.omicsdi.org/dataset/geo/GSE184675
https://www.omicsdi.org/dataset/geo/GSE184675
https://pubmed.ncbi.nlm.nih.gov/35320705/
https://www.smolecule.com/products/s597890?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key Observation: Tuft-2 cells were observed to expand rapidly following bacterial infection [1].

3. Protocol: Mapping the Vmn2r26 Signaling Pathway

Objective: To delineate the molecular cascade from metabolite sensing to effector functions.
Methods:

Ligand-Receptor Binding: Used in vitro assays to demonstrate that N-undecanoylglycine
specifically activates the Vmn2r26 receptor.

Signal Transduction: Employed calcium imaging and biochemical assays to show that
Vmn2r26 engagement activates the GPCR-PLCγ2-Ca²⁺ signaling axis [1].

Downstream Analysis: Measured the production of PGD2 and the upregulation of the SpiB
transcription factor as key downstream events [1].

Functional Validation: The biological relevance of PGD2 was confirmed by demonstrating its role in
enhancing mucus secretion from goblet cells [1].

Research Context and Therapeutic Implications

Tuft Cell Heterogeneity: It is crucial to distinguish between tuft cell subtypes. The small intestine contains

at least two subtypes: Tuft-1 (enriched in neuronal development genes) and Tuft-2 (enriched in immune-

related genes like Vmn2r26 and Sh2d6) [4]. This work focuses exclusively on the Tuft-2 subset.

Brozerole in Type 2 Immunity: Tuft cells are also well-established orchestrators of type 2 immunity against

helminths and protists, often via sensing the metabolite succinate [2] [5]. The N-undecanoylglycine-

Vmn2r26 pathway reveals a parallel, specialized mechanism for direct antibacterial defense.

Therapeutic Potential: This pathway offers several attractive targets for drug development:

Vmn2r26 as a Drug Target: Could be targeted with synthetic agonists to boost immunity in
immunocompromised individuals or with antagonists to modulate chronic inflammation.

PGD2 Pathway: Modulating the PGD2 receptor could offer a way to finely control mucus production
and barrier function in diseases like IBD.

SpiB Regulation: Understanding the control of Tuft-2 cell population dynamics could lead to
therapies aimed at regenerating or stabilizing the epithelial barrier.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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